Orlistat - 96829-58-2

Orlistat

Catalog Number: EVT-277710
CAS Number: 96829-58-2
Molecular Formula: C29H53NO5
Molecular Weight: 495.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orlistat, also known as tetrahydrolipstatin, is a potent inhibitor of pancreatic lipase. [] It is classified as a lipase inhibitor, specifically targeting lipases found in the gastrointestinal tract. [, ] In scientific research, Orlistat serves as a valuable tool to investigate various biological processes related to lipid metabolism, cell signaling, and disease mechanisms.

Synthesis Analysis

One method for synthesizing Orlistat involves a multi-step process utilizing readily available chiral building blocks. [] This process typically employs reactions such as esterification, reduction, and cyclization to achieve the desired molecular structure.

Molecular Structure Analysis

Orlistat's molecular structure consists of a β-lactone ring, a key feature responsible for its inhibitory activity. [, ] This ring structure allows Orlistat to form a covalent bond with the active site serine residue of pancreatic lipase. [] Additionally, Orlistat possesses a long hydrophobic tail that contributes to its interaction with the lipid-binding pocket of the enzyme.

Chemical Reactions Analysis

The primary chemical reaction involving Orlistat is its irreversible binding to the serine residue within the active site of pancreatic lipase. [] This reaction involves the opening of the β-lactone ring in Orlistat and the formation of a stable covalent bond with the enzyme.

Mechanism of Action

Orlistat exerts its primary effect by irreversibly binding to pancreatic and gastric lipases within the gastrointestinal tract. [, ] This binding occurs at the active site of the enzyme, effectively blocking the enzyme's ability to hydrolyze dietary triglycerides into absorbable free fatty acids. [] As a result, triglycerides are excreted undigested, leading to a reduction in caloric intake. []

Applications
  • Obesity and Metabolic Disorders: Researchers utilize Orlistat to investigate the mechanisms underlying obesity and related metabolic disorders, such as insulin resistance and dyslipidemia. [, , ] Studies have explored the impact of Orlistat on weight loss, body composition, and metabolic parameters in animal models and human subjects. [, , , ]
  • Cancer Research: Emerging evidence suggests that Orlistat may possess antitumor properties. [, , ] Studies have investigated its potential to inhibit the growth of various cancer cell lines, including breast, prostate, and endometrial cancer cells. [, , , ] These studies often focus on Orlistat's ability to inhibit fatty acid synthase (FASN), an enzyme involved in fatty acid synthesis and often overexpressed in cancer cells. [, , ]
  • Lipid Metabolism and Absorption: Orlistat serves as a valuable tool for studying lipid metabolism and absorption processes. [, ] Its ability to block lipase activity provides insights into the mechanisms of dietary fat digestion and absorption. [] Researchers utilize Orlistat to investigate the role of specific lipases in lipid metabolism and the impact of altered lipid absorption on various physiological processes. []

Real-world examples:

  • Researchers used Orlistat to demonstrate that lipolysis is essential for postoral, but not oral-based, fat preferences in mice, providing insights into the mechanisms underlying fat appetite. []
  • In a study using a mouse model of glioblastoma, Orlistat treatment resulted in measurable differences in tumor characteristics when assessed through MRI, suggesting its potential as an anticancer agent and highlighting the value of MRI in evaluating treatment response. []
Future Directions
  • Developing novel drug delivery systems: Enhancing Orlistat's solubility and bioavailability remains a key area of interest. Research efforts focus on developing novel formulations, such as nanoparticles and microspheres, to improve its delivery and therapeutic efficacy. [, , ]
  • Exploring its anticancer potential: Further investigations into Orlistat's antitumor properties are warranted. Studies should focus on elucidating its mechanism of action in various cancer types, identifying potential synergistic effects with existing chemotherapeutic agents, and evaluating its safety and efficacy in preclinical and clinical settings. [, , , ]

Tetrahydrolipstatin

    Compound Description: Tetrahydrolipstatin is a saturated derivative of lipstatin and the active constituent found in the drug orlistat. It functions as a potent, specific, and long-acting inhibitor of gastrointestinal lipases. Tetrahydrolipstatin forms a covalent bond with the active serine site of gastric and pancreatic lipases, rendering these enzymes incapable of hydrolyzing dietary fats into absorbable free fatty acids and monoglycerides [].

    Relevance: Tetrahydrolipstatin is another name for orlistat and represents the same chemical entity [].

Lipstatin

    Compound Description: Lipstatin is a natural product isolated from the bacterium Streptomyces toxytricini. It serves as a potent inhibitor of pancreatic lipase, effectively impeding the hydrolysis of dietary triglycerides into absorbable fatty acids [].

    Relevance: Lipstatin is structurally similar to orlistat and shares its mechanism of action as a lipase inhibitor. Orlistat is a more potent and metabolically stable derivative of lipstatin [].

3. Efavirenz* Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) employed as part of antiretroviral therapy (ART) to manage HIV infection. It is highly lipophilic, suggesting a potential for reduced absorption when administered concurrently with orlistat [].

  • Relevance: Orlistat may interfere with the absorption of efavirenz due to its lipase-inhibiting properties, potentially impacting the efficacy of efavirenz-based ART regimens [].

4. Cyclosporine* Compound Description: Cyclosporine is an immunosuppressant drug widely used to prevent organ rejection after transplantation and to treat certain autoimmune conditions. It is known to be lipophilic, raising concerns about potential interactions with orlistat [].

  • Relevance: The reduced fat absorption caused by orlistat might lead to decreased cyclosporine blood levels, potentially compromising its efficacy. This potential interaction highlights the need for caution when using these drugs concurrently [].

5. Amiodarone* Compound Description: Amiodarone is an antiarrhythmic medication prescribed to manage various heart rhythm disorders. Like cyclosporine, it exhibits lipophilic properties, suggesting a potential for altered absorption when administered alongside orlistat [].

  • Relevance: Orlistat might lower amiodarone blood levels by reducing fat absorption. Consequently, cautious co-administration is advised, with potential monitoring of amiodarone levels required [].

6. β-carotene* Compound Description: β-carotene is a precursor to Vitamin A (retinol) found in colorful fruits and vegetables. It is a fat-soluble provitamin, meaning its absorption relies on dietary fat [].

  • Relevance: Orlistat's inhibition of fat absorption can lead to a reduction in β-carotene absorption, potentially leading to lower vitamin A levels [, ]. Monitoring vitamin A levels is crucial during orlistat therapy [].

Vitamin E Acetate

    Compound Description: Vitamin E acetate is a fat-soluble vitamin crucial for various bodily functions, including antioxidant defense. Its absorption is dependent on dietary fat, making it susceptible to interactions with orlistat [].

    Relevance: The fat malabsorption induced by orlistat can impair the absorption of vitamin E acetate, potentially leading to decreased vitamin E levels and necessitating monitoring during orlistat use [].

8. Thyroxine* Compound Description: Thyroxine (T4) is a key hormone produced by the thyroid gland. It plays a critical role in metabolism regulation. The potential impact of orlistat on thyroxine levels is an area of ongoing research [].

  • Relevance: Some studies suggest that orlistat might reduce thyroxine blood levels. While more research is needed to confirm this interaction, caution should be exercised when using these medications concurrently, and monitoring thyroid function may be warranted [].

9. Lamotrigine* Compound Description: Lamotrigine is an anticonvulsant medication used to manage epilepsy and bipolar disorder. It belongs to a class of drugs that may have altered absorption in the presence of orlistat [].

  • Relevance: Orlistat might influence lamotrigine absorption. While the clinical significance of this potential interaction requires further investigation, caution is advised when co-administering these medications [].

10. Fatty Acids* Compound Description: Fatty acids are the building blocks of fats, essential for various physiological processes. Orlistat's mechanism of action directly targets the breakdown of dietary fats into fatty acids [].

  • Relevance: Orlistat, by inhibiting lipases, directly prevents the breakdown of dietary triglycerides into absorbable fatty acids, thus reducing caloric intake and contributing to weight loss [].

11. Triglycerides* Compound Description: Triglycerides are a type of fat (lipid) found in the blood and serve as the primary form of energy storage in the body. Elevated triglyceride levels constitute a risk factor for cardiovascular diseases [].

  • Relevance: Orlistat effectively lowers serum triglyceride levels by inhibiting their absorption from the diet. This reduction in triglycerides contributes to the drug's beneficial effects on cardiovascular risk factors [, ].

Cholesterol

  • Relevance: Orlistat, alongside dietary modifications, effectively reduces total cholesterol and LDL cholesterol levels, leading to an improved cardiovascular risk profile [, , ].

13. Periostin* Compound Description: Periostin is a secreted extracellular matrix protein implicated in various physiological and pathological processes, including tissue repair, fibrosis, and cancer. Elevated serum periostin levels have been linked to obesity-related fatty liver disease [].

  • Relevance: Studies show that orlistat treatment can lower serum periostin levels, which correlates with improvements in fatty liver disease. This suggests a potential role of periostin as a biomarker for monitoring orlistat's therapeutic efficacy in this context [].

14. Adiponectin* Compound Description: Adiponectin is a protein hormone predominantly produced by adipose tissue (body fat). It plays a crucial role in regulating glucose levels and fatty acid breakdown. Lower adiponectin levels are associated with obesity and related metabolic disorders [].

  • Relevance: Treatment with orlistat has been shown to increase serum adiponectin levels, contributing to its beneficial effects on glucose metabolism and potentially mitigating the risk of metabolic complications associated with obesity [].

Tumor Necrosis Factor-α (TNF-α)

    Compound Description: TNF-α is a cytokine, a type of signaling protein involved in systemic inflammation and immune responses. It is implicated in various diseases, including insulin resistance and nonalcoholic fatty liver disease (NAFLD) [].

    Relevance: Orlistat treatment, in conjunction with lifestyle modifications, has been shown to reduce serum TNF-α levels in obese patients with NAFLD. This reduction in TNF-α levels contributes to the drug's anti-inflammatory effects and potential benefits in managing NAFLD [].

Properties

CAS Number

96829-58-2

Product Name

Orlistat

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1

InChI Key

AHLBNYSZXLDEJQ-FWEHEUNISA-N

SMILES

CC(C)C[C@H](NC=O)C(O[C@@H](CCCCCCCCCCC)C[C@@H]([C@@H]1CCCCCC)OC1=O)=O

Solubility

Practically insoluble
Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.
9.19e-05 g/L

Synonyms

1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl-2-formamido-4-methylvalerate
Alli
orlistat
Ro 18 0647
Ro-18-0647
tetrahydrolipastatin
tetrahydrolipstatin
THLP
Xenical

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.